molecular formula C13H19N3O4 B2514491 N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea CAS No. 240115-99-5

N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea

Cat. No.: B2514491
CAS No.: 240115-99-5
M. Wt: 281.312
InChI Key: QJLAVWOEIICHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea, which includes both a pyridine ring and a urea moiety, suggests potential utility in multiple scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea typically involves the reaction of 3-pyridinecarboxylic acid with 2,2-diethoxyethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

For industrial-scale production, the process might be optimized to include continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and temperature control can also improve the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The pyridine ring could facilitate binding to aromatic residues in the active site, while the urea moiety could form hydrogen bonds with key amino acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-diethoxyethyl)-N’-(2-pyridinylcarbonyl)urea
  • N-(2,2-diethoxyethyl)-N’-(4-pyridinylcarbonyl)urea
  • N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)thiourea

Uniqueness

N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea is unique due to the specific positioning of the pyridine ring and the ethoxyethyl group, which can influence its reactivity and binding properties. This structural uniqueness can result in different biological activities and chemical reactivities compared to its analogs.

Properties

IUPAC Name

N-(2,2-diethoxyethylcarbamoyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-3-19-11(20-4-2)9-15-13(18)16-12(17)10-6-5-7-14-8-10/h5-8,11H,3-4,9H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLAVWOEIICHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NC(=O)C1=CN=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.